molecular formula C15H29O6P B12527097 Nonanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester CAS No. 838850-92-3

Nonanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester

Cat. No.: B12527097
CAS No.: 838850-92-3
M. Wt: 336.36 g/mol
InChI Key: YZCPUIMKSVXKDL-UHFFFAOYSA-N
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Description

Nonanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester is an organic compound with a complex structure that includes a nonanoic acid backbone, a diethoxyphosphinyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester typically involves the esterification of nonanoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction proceeds as follows:

  • Nonanoic acid reacts with ethanol.
  • Sulfuric acid acts as a catalyst to facilitate the esterification process.
  • The product is then neutralized, washed with water, and distilled to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

  • Mixing nonanoic acid and ethanol in large reactors.
  • Adding sulfuric acid as a catalyst.
  • Conducting the reaction under controlled temperature and pressure conditions.
  • Purifying the product through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nonanoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Nonanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of nonanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can:

  • Bind to active sites of enzymes, inhibiting or modifying their activity.
  • Interact with cellular membranes, affecting their permeability and function.
  • Participate in signaling pathways, influencing cellular responses and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl nonanoate: A simpler ester of nonanoic acid with similar properties but lacking the diethoxyphosphinyl and oxo groups.

    Diethyl nonylphosphonate: Contains a phosphonate group but differs in the overall structure and functional groups.

Uniqueness

Nonanoic acid, 2-(diethoxyphosphinyl)-4-oxo-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the diethoxyphosphinyl group enhances its reactivity in certain chemical reactions, making it valuable for specific synthetic and industrial processes.

Properties

CAS No.

838850-92-3

Molecular Formula

C15H29O6P

Molecular Weight

336.36 g/mol

IUPAC Name

ethyl 2-diethoxyphosphoryl-4-oxononanoate

InChI

InChI=1S/C15H29O6P/c1-5-9-10-11-13(16)12-14(15(17)19-6-2)22(18,20-7-3)21-8-4/h14H,5-12H2,1-4H3

InChI Key

YZCPUIMKSVXKDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(C(=O)OCC)P(=O)(OCC)OCC

Origin of Product

United States

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